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molecular formula C6H6N2S B8558899 alpha-(4-Thiazolyl)propionitrile

alpha-(4-Thiazolyl)propionitrile

Cat. No. B8558899
M. Wt: 138.19 g/mol
InChI Key: YHNKJNUPMSHWJJ-UHFFFAOYSA-N
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Patent
US03956325

Procedure details

A solution of 7.8 g. of 4-(α-chloroethyl)thiazole is added dropwise to a suspension of 5.2 g. of sodium cyanide in 100 ml. of dimethylsulfoxide. The mixture is heated at 50° for two hours, then diluted with 150 ml. of a 5% aqueous sodium carbonate solution and extracted with ether. The extract is dried and concentrated to give α-(4-thiazolyl)propionitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:4]1[N:5]=CSC=1)[CH3:3].[C-:9]#[N:10].[Na+].[CH3:12][S:13]([CH3:15])=O>>[S:13]1[CH:15]=[C:9]([CH:2]([CH3:3])[C:4]#[N:5])[N:10]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)C=1N=CSC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 50° for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with 150 ml
EXTRACTION
Type
EXTRACTION
Details
of a 5% aqueous sodium carbonate solution and extracted with ether
CUSTOM
Type
CUSTOM
Details
The extract is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C=NC(=C1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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